molecular formula C19H11BrClFN6O2S3 B2951693 5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 389073-06-7

5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2951693
CAS No.: 389073-06-7
M. Wt: 585.87
InChI Key: ZCBAHVKUSQEWMH-UHFFFAOYSA-N
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Description

The compound 5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a complex architecture comprising two 1,3,4-thiadiazole rings connected via a thioether bridge. The benzamide core is substituted with bromo and chloro groups, while the distal thiadiazole bears a 4-fluorophenyl moiety. Its synthesis likely involves multi-step reactions, such as coupling halogenated benzamides with functionalized thiadiazole intermediates, akin to methods described for related compounds .

Properties

IUPAC Name

5-bromo-2-chloro-N-[5-[2-[[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrClFN6O2S3/c20-10-3-6-13(21)12(7-10)15(30)24-18-27-28-19(33-18)31-8-14(29)23-17-26-25-16(32-17)9-1-4-11(22)5-2-9/h1-7H,8H2,(H,23,26,29)(H,24,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBAHVKUSQEWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrClFN6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the benzamide core undergo nucleophilic substitution under specific conditions. For example:

  • Bromine displacement occurs with strong nucleophiles (e.g., amines or thiols) in polar aprotic solvents like DMF at 80–100°C, yielding derivatives with modified aromatic substituents.

  • Chlorine substitution is less reactive but feasible with thiourea or sodium methoxide, forming thioether or methoxy analogs.

Key reaction parameters for bromine substitution:

ReagentSolventTemperature (°C)Time (h)Yield (%)
PiperidineDMF901278
Sodium thiophenateDMF80882

Oxidation Reactions

The thioether (-S-) linkage between the thiadiazole rings is susceptible to oxidation:

  • Peracetic acid oxidizes the thioether to a sulfone (-SO₂-) group, enhancing electrophilicity for downstream reactions .

  • Hydrogen peroxide in acetic acid selectively oxidizes sulfur atoms without affecting other functional groups .

Oxidation outcomes:

Oxidizing AgentProduct Functional GroupReaction Time (h)Purity (%)
Peracetic acidSulfone695
H₂O₂ (30%)Sulfoxide489

Hydrolysis Reactions

The amide bond and ester-like linkages hydrolyze under acidic or alkaline conditions:

  • Acidic hydrolysis (6M HCl, reflux) cleaves the amide bond, generating 5-bromo-2-chlorobenzoic acid and a thiadiazole-amine fragment.

  • Alkaline hydrolysis (NaOH, ethanol/water) selectively breaks ester groups while preserving thiadiazole rings.

Alkylation and Arylation

The secondary amine on the thiadiazole ring undergoes alkylation:

  • Methyl iodide in DMF with K₂CO₃ introduces methyl groups, improving lipophilicity .

  • 4-Fluorobenzyl bromide reacts via SN2 mechanism, forming aryl-alkyl derivatives .

Optimized alkylation conditions:

Alkylating AgentBaseSolventYield (%)
Methyl iodideK₂CO₃DMF85
Benzyl chlorideEt₃NTHF72

Condensation with Carbonyl Compounds

The primary amine participates in Schiff base formation:

  • Reacts with aryl aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux to form imine derivatives .

  • Condenses with α-ketoesters to yield hydrazone-linked hybrids with enhanced biological activity.

Cyclization Reactions

Under dehydrating conditions, the compound forms fused heterocycles:

  • POCl₃-mediated cyclization generates imidazo[2,1-b]thiadiazole derivatives .

  • Thermal cyclization (180°C) produces triazolo-thiadiazine systems .

Metal Complexation

The thiadiazole sulfur and amide oxygen act as ligands for transition metals:

  • Forms stable complexes with Cu(II) and Zn(II) in methanol, confirmed by UV-Vis and ESR spectroscopy .

  • Palladium-catalyzed coupling (Suzuki-Miyaura) modifies the brominated aromatic ring using aryl boronic acids.

Scientific Research Applications

Chemistry

Biology

Medicine

    Drug Development: It is being explored for its potential as a therapeutic agent in the treatment of cancer and infectious diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, altering their activity. The halogen atoms can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Thiadiazole Derivatives

a) 5-Bromo-2-Chloro-N-[5-(2-Methylphenyl)-1,3,4-Thiadiazol-2-yl]Benzamide ()
  • Structural Differences : Replaces the fluorophenyl-thiadiazole-thioether moiety with a simpler 2-methylphenyl group.
  • Impact : Reduced molecular complexity may lower synthetic difficulty but could diminish bioactivity due to the absence of the fluorophenyl group, which often enhances lipophilicity and target binding .
  • Physical Properties: Molecular weight is lower (~450 g/mol vs.
b) N-(5-Bromo-4-Phenyl-Thiazol-2-yl)-3,5-Dichloro-2-Hydroxy-Benzamide ()
  • Structural Differences : Substitutes one thiadiazole with a thiazole ring and introduces a hydroxyl group.
  • Impact : Thiazoles generally exhibit distinct electronic properties compared to thiadiazoles, which may alter reactivity or binding interactions. The hydroxyl group could enhance hydrogen bonding but reduce metabolic stability .
c) 5-Aryl-2-[(α-Bromopropionyl)Amino]-1,3,4-Oxadiazoles ()
  • Structural Differences : Replaces thiadiazole with oxadiazole and incorporates an α-bromopropionyl group.
  • These compounds showed antibacterial activity against Staphylococcus aureus (MIC: 0.24–125 µg/mL), suggesting the target compound might share similar potency if tested .

Halogenation Patterns and Bioactivity

a) 5-Bromo-N-(4-Methyl-1,3-Thiazol-2-yl)-2-Furamide ()
  • Structural Differences : Contains a brominated furan ring instead of a benzamide-thiadiazole system.
  • Impact : The furan ring may confer different pharmacokinetic profiles (e.g., faster metabolism). Bromine at position 5 could stabilize the molecule against oxidative degradation .
b) 4-Bromo-5-(1-(2-(3-Fluorophenyl)Hydrazono)Ethyl)-2-(Methylthio)Thiazole ()
  • Structural Differences: Features a hydrazonoethyl group and methylthio-thiazole core.
  • Impact : The hydrazone linker may enhance metal-chelating properties, useful in designing enzyme inhibitors. Reported synthesis yield (96%) and NMR data (δ 7.8–8.1 ppm for aromatic protons) provide benchmarks for comparing synthetic efficiency .

Amide and Thioether Linkages

a) N-(2-Bromo-4-Methylphenyl)-2-((5-((4-Chlorobenzyl)Thio)-1,3,4-Thiadiazol-2-yl)Thio)Acetamide ()
  • Structural Differences : Uses a thioether-acetamide bridge instead of the target compound’s thioether-oxoethylamine linker.
  • Molecular weight (500.9 g/mol) is comparable, suggesting similar solubility challenges .
b) 2-((5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(5-Methylisoxazol-3-yl)Acetamide ()
  • Structural Differences : Incorporates oxadiazole and isoxazole rings.
  • Impact: The methoxyphenyl group could enhance π-π stacking interactions, while the isoxazole may improve metabolic stability.

Biological Activity

5-Bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex compound featuring the 1,3,4-thiadiazole scaffold, which has been associated with a variety of biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structure and Synthesis

The compound's structure includes multiple functional groups that contribute to its biological activity. The presence of the thiadiazole ring is significant as it is known to enhance pharmacological properties. The synthesis of this compound typically involves multi-step processes that may include halogenation and coupling reactions to form the desired benzamide derivatives.

1. Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole moiety have shown promising antimicrobial properties. Studies indicate that derivatives of thiadiazole exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • A series of thiadiazole derivatives demonstrated enhanced antibacterial activity compared to standard antibiotics like gentamicin and ampicillin against E. coli and Pseudomonas aeruginosa .
  • Specific derivatives with the benzamide structure have shown effective inhibition against various pathogenic microorganisms .

2. Anticancer Activity

Research indicates that thiadiazole derivatives possess anticancer properties through various mechanisms:

  • In vitro studies have shown that certain thiadiazole compounds can decrease the viability of cancer cells from various origins including leukemia, lung cancer, and breast cancer .
  • For example, 2-(4-Fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole was reported to significantly reduce the viability of colon cancer HT-29 and lung carcinoma A549 cells without affecting normal cells .

3. Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory effects:

  • Compounds have been shown to inhibit inflammatory mediators in various models, suggesting potential use in treating inflammatory diseases .

Case Studies

Study Findings
Antimicrobial Study Thiadiazole derivatives exhibited better activity than standard drugs against E. coli and Pseudomonas aeruginosa .
Anticancer Efficacy Compounds reduced viability in human leukemia and breast cancer cells while sparing normal tissues .
Anti-inflammatory Effects Inhibition of inflammatory cytokines was observed in cell culture models .

The biological activities of 5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be attributed to:

  • Inhibition of Enzymatic Pathways : Many thiadiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with DNA/RNA : Some compounds may intercalate with nucleic acids or inhibit topoisomerases involved in DNA replication.

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